5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like bromine (Br2) and chloromethyl methyl ether (MOMCl) are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules.
Biology:
Pharmacology: Thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine:
Drug Development: Compounds like suprofen and articaine, which contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Industry:
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.
Thiophene-3-carboxylic acid: Differing only in the position of the carboxylic acid group.
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Uniqueness: 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxymethyl group, which can influence its reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .
Biological Activity
5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid, which contributes to its unique chemical behavior. The molecular formula is C12H12O3S, and its structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiophene derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values against common pathogens were evaluated, revealing promising results:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
The biological activity of this compound is believed to stem from its ability to modulate signaling pathways involved in inflammation and immune response. Specifically, it may inhibit the NF-kappa B pathway, which plays a crucial role in regulating immune response and inflammation.
Case Studies
Several case studies have documented the effects of thiophene derivatives in clinical settings:
- Case Study 1: A study on patients with chronic inflammatory diseases showed that treatment with thiophene derivatives resulted in significant reductions in inflammatory markers.
- Case Study 2: In vitro studies using human cell lines demonstrated that the compound effectively reduced cell proliferation in cancer cells, indicating potential antitumor activity.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the hydroxymethyl group have been explored to improve solubility and potency against target pathogens.
Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI Key |
UVKGBNWYXGGPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C(=O)O)CO |
Origin of Product |
United States |
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